N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide
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Description
N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide is a useful research compound. Its molecular formula is C21H18BrN3O4S2 and its molecular weight is 520.42. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide and related compounds have shown promise in antitumor applications. A study by Horishny and Matiychuk (2021) found that similar compounds exhibited moderate antitumor activity against various human cancer cell lines, particularly sensitive to the CCRF-CEM leukemia cell line (Horishny & Matiychuk, 2021). Another study by the same authors in 2020 also reported moderate antitumor activity of related compounds against malignant tumor cells, noting the UO31 renal cancer cell line's sensitivity (Horishny & Matiychuk, 2020).
Antimicrobial Activity
Compounds similar to this compound have also been studied for their potential antimicrobial applications. Baviskar, Khadabadi, and Deore (2013) synthesized a series of compounds that demonstrated in vitro antibacterial activity against various bacterial strains and antifungal activity against fungal strains (Baviskar, Khadabadi, & Deore, 2013). Another study by Deep et al. (2014) prepared novel 4-thiazolidinone derivatives that exhibited significant biological activity against both Gram-negative and Gram-positive bacterial strains, as well as fungal strains (Deep et al., 2014).
Green Chemistry Applications
In the context of green chemistry, Horishny and Matiychuk (2020) demonstrated the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, related to the compound of interest, by reacting benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, aligning with green chemistry principles and achieving nearly quantitative yields (Horishny & Matiychuk, 2020).
Properties
IUPAC Name |
N'-[4-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-2-hydroxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O4S2/c22-14-6-3-5-13(11-14)12-17-20(29)25(21(30)31-17)10-4-9-18(27)23-24-19(28)15-7-1-2-8-16(15)26/h1-3,5-8,11-12,26H,4,9-10H2,(H,23,27)(H,24,28)/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMILPNRBIKDVHY-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CCCN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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